molecular formula C31H42NOPS B2728756 2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline CAS No. 314248-29-8

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline

Cat. No. B2728756
CAS RN: 314248-29-8
M. Wt: 507.72
InChI Key: FPIDZWSLESUJGA-UHFFFAOYSA-N
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Description

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of phosphine ligands and is commonly used as a catalyst in organic synthesis reactions.

Scientific Research Applications

Transfer Hydrogenolysis of O- and N-Benzyl Groups

The compound is used in the transfer hydrogenolysis of O- and N-benzyl groups . This process is achieved under safe and mild conditions by using B2(OH)4 as an alternative to gaseous hydrogen in the presence of an amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst (ARP Pd) in water . The benzyl groups of a variety of benzylic ethers, esters, carbamates, and amines, including benzyl-protected carbohydrates and amino acids, were reductively removed in high yields .

Protection of Hydroxy and Amino Groups

The benzyl group of the compound is recognized as among the most reliable groups for protecting hydroxy or amino functionalities against the actions of oxidants, acids, bases, and nucleophiles . This makes it a crucial strategy for synthesizing a wide range of natural products, pharmaceuticals, and functional organic materials .

Selective Arene Production

The compound has been used in the selective arene production from transfer hydrogenolysis of benzyl phenyl ether . This process is promoted by a co-precipitated Pd/Fe3O4 catalyst and 2-propanol as a H-donor . After 90 minutes at 240 °C, the cleavage of the ether C–O bond occurs as the only reaction route without hydrogenation of the aromatic ring .

Organic Photodetectors

The compound has semiconducting properties with potential applications in the field of organic photodetectors . This is due to its relatively low chemical and physical stabilities .

Organic Light-Emitting Diodes (OLEDs)

The compound’s semiconducting properties also make it suitable for use in organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Organic Spintronics

The compound is also being explored for its potential applications in the field of organic spintronics . Spintronics, or spin electronics, involves the study of the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices .

properties

IUPAC Name

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42NOPS/c1-29(2,3)24-20-26(30(4,5)6)28(27(21-24)31(7,8)9)32-34(35,25-18-14-11-15-19-25)33-22-23-16-12-10-13-17-23/h10-21H,22H2,1-9H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDZWSLESUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=CC=CC=C2)OCC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline

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